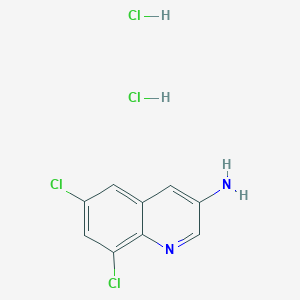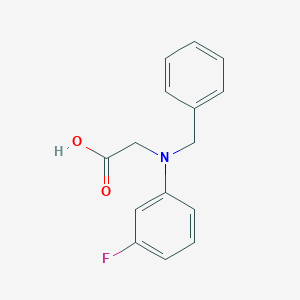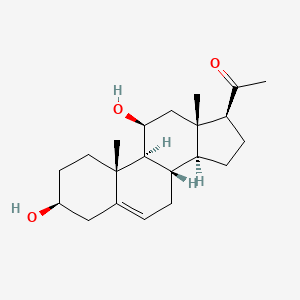
11-Beta-hydroxypregnenolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Beta-hydroxypregnenolone is a naturally occurring steroid hormone with the molecular formula C21H32O3 and a molecular weight of 332.48 g/mol . It is a derivative of pregnenolone and plays a significant role in the biosynthesis of corticosteroids and other steroid hormones . This compound is known for its involvement in various biochemical pathways and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 11-Beta-hydroxypregnenolone can be synthesized through the hydroxylation of pregnenolone. This process involves the use of specific enzymes, such as cytochrome P450 enzymes, which catalyze the hydroxylation reaction . The reaction conditions typically include the presence of cofactors and optimal pH and temperature settings to ensure efficient conversion.
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes using microbial or enzymatic systems. These methods leverage the natural enzymatic pathways to produce the compound in large quantities . The use of recombinant microorganisms expressing the necessary enzymes is a common approach in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 11-Beta-hydroxypregnenolone undergoes various chemical reactions, including:
Oxidation: Conversion to other hydroxylated derivatives.
Reduction: Formation of reduced steroid intermediates.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Employs reagents like halogens or organometallic compounds under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which have distinct biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
11-Beta-hydroxypregnenolone has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid hormones and derivatives.
Biology: Studied for its role in steroid biosynthesis and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a research tool in drug development
Mécanisme D'action
The mechanism of action of 11-Beta-hydroxypregnenolone involves its conversion to other active steroid hormones through enzymatic pathways. It acts as a substrate for enzymes such as 11-beta-hydroxysteroid dehydrogenase, which catalyzes its conversion to active glucocorticoids and mineralocorticoids . These hormones then exert their effects by binding to specific receptors and modulating gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Pregnenolone: A precursor to 11-Beta-hydroxypregnenolone and other steroid hormones.
11-Beta-hydroxyprogesterone: Another hydroxylated derivative with similar biological activities.
Dehydroepiandrosterone (DHEA): A related steroid hormone involved in similar biochemical pathways
Uniqueness: this compound is unique due to its specific hydroxylation at the 11-beta position, which imparts distinct biological activities and metabolic pathways compared to other similar compounds . Its role in the biosynthesis of corticosteroids and its potential therapeutic applications make it a compound of significant interest in scientific research and pharmaceutical development.
Propriétés
Formule moléculaire |
C21H32O3 |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
1-[(3S,8S,9S,10R,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15-,16+,17-,18-,19+,20-,21+/m0/s1 |
Clé InChI |
MWFVCWVMFCXVJV-USCZNDJGSA-N |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES canonique |
CC(=O)C1CCC2C1(CC(C3C2CC=C4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


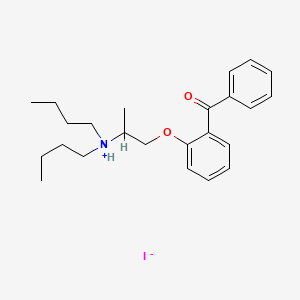
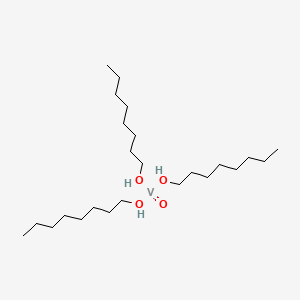
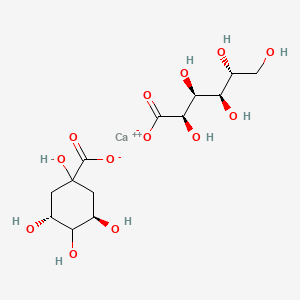
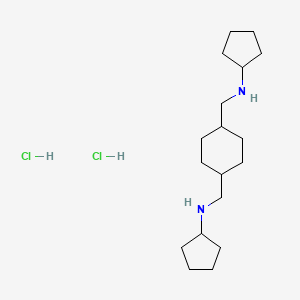
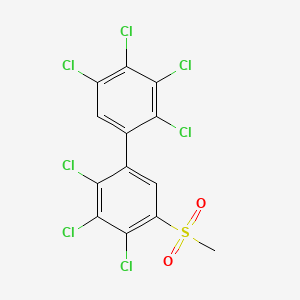
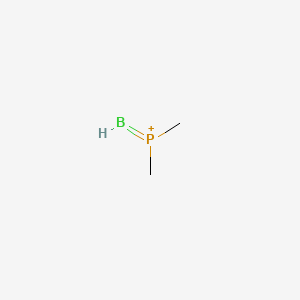

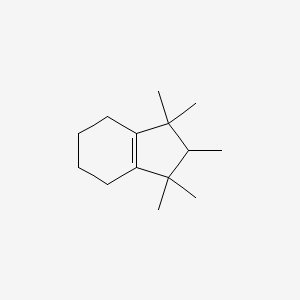
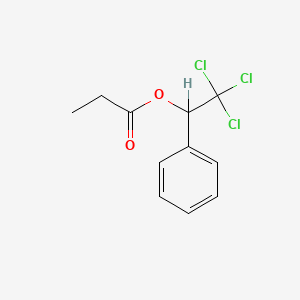

![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
